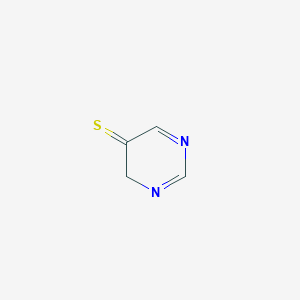

5(4H)-Pyrimidinethione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

220560-98-5 |

|---|---|

Molecular Formula |

C4H4N2S |

Molecular Weight |

112.16 g/mol |

IUPAC Name |

4H-pyrimidine-5-thione |

InChI |

InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1,3H,2H2 |

InChI Key |

WEWCTIXBOAKXTL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S)C=NC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 4h Pyrimidinethione and Its Chemical Derivatives

Classical and Conventional Synthetic Pathways

The traditional synthesis of pyrimidinethione derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with thiourea (B124793) in the presence of a catalyst. These methods, while foundational, sometimes require harsh reaction conditions and can result in moderate yields.

One of the most established routes involves the reaction of β-ketoesters with thiourea. For instance, ethyl acetoacetate can be reacted with thiourea in the presence of a base or acid catalyst to yield the corresponding dihydropyrimidinethione. Subsequent oxidation or modification can then lead to the desired 5(4H)-pyrimidinethione core. Another classical approach utilizes chalcones (α,β-unsaturated ketones) as precursors. The reaction of chalcones with thiourea in an alkaline medium, such as ethanolic potassium hydroxide, leads to the formation of tetrahydropyrimidinethione derivatives. juniperpublishers.com

Multicomponent Reaction (MCR) Approaches for Pyrimidinethiones

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single pot, thereby increasing efficiency, reducing waste, and simplifying experimental procedures. researchgate.netjmchemsci.com The synthesis of pyrimidinethiones has greatly benefited from the development of novel MCRs. jmchemsci.com

Biginelli-Type Reactions and Analogues

The Biginelli reaction, first reported in 1893, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). beilstein-journals.orgorganicreactions.org This reaction is a cornerstone in the synthesis of pyrimidinethione scaffolds. nih.gov The versatility of the Biginelli reaction allows for the use of a wide range of substituted aldehydes and active methylene (B1212753) compounds, leading to a diverse library of pyrimidinethione derivatives. eurekaselect.com

Various catalysts have been employed to improve the efficiency and yields of the Biginelli reaction, including Lewis acids, Brønsted acids, and heterogeneous catalysts. mdpi.com The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes cyclization and dehydration to afford the final product. The use of thiourea in place of urea directly yields the corresponding dihydropyrimidinethiones. mdpi.com

| Reactant 1 (Aldehyde) | Reactant 2 (β-Dicarbonyl) | Reactant 3 | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | p-Toluenesulfonic acid | Ethanol | Reflux | High | mdpi.com |

| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Thiourea | Silicotungstic acid/Amberlyst-15 | Solvent-free | 88 °C | 90+ | mdpi.com |

| Indane-1,3-dione | Various Benzaldehydes | Thiourea | Poly(4-vinylpyridinium)hydrogen sulfate | Solvent-free | Not specified | Good | mdpi.com |

| Curcumin | Substituted Aromatic Aldehydes | Thiourea | Various | Not specified | Not specified | Not specified | mdpi.com |

Advanced Three-Component and Four-Component Condensations

Beyond the classical Biginelli reaction, more advanced multicomponent strategies have been developed to access highly functionalized pyrimidinethiones. Three-component reactions involving an aldehyde, an active methylene compound, and thiourea remain a popular and efficient method. nih.gov For example, the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride (a thiourea equivalent in this context) in an alkaline medium provides 2-amino-5-cyano-6-hydroxypyrimidines, which can be further modified. mdpi.com

Four-component reactions introduce an additional level of molecular diversity. An example involves the reaction of amidines, two equivalents of an alcohol, and carbon disulfide, catalyzed by iridium or manganese complexes, to yield pyrimidine (B1678525) derivatives. mdpi.com While not directly producing this compound, these advanced MCRs showcase the potential for creating complex pyrimidine-based scaffolds that can be subsequently converted to the desired thione.

Green Chemistry Principles in Pyrimidinethione Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of pyrimidinethiones has been a fertile ground for the application of these principles, leading to more environmentally benign and efficient methodologies. researchgate.net

Solvent-Free and Green Solvent Methodologies

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry), have been successfully applied to the synthesis of pyrimidinethiones. researchgate.netnih.gov These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. rasayanjournal.co.in For instance, the Biginelli condensation can be carried out under solvent-free conditions using a variety of catalysts, including ammonium chloride or silicotungstic acid supported on Amberlyst-15. mdpi.comencyclopedia.pub

The use of green solvents, such as water, ethanol, or ionic liquids, is another important strategy. rasayanjournal.co.in Water-ethanol mixtures have been shown to be an effective medium for the catalyst-free synthesis of pyrimidine-fused heterocyclic derivatives. researchgate.net

| Method | Reactants | Catalyst/Conditions | Solvent | Advantages | Reference |

| Microwave Irradiation | Acetophenones, Pyrazol-4-carbaldehyde, Thiourea | Sulfamic acid | Not specified | Shorter reaction time | encyclopedia.pub |

| Mechanical Grinding | Pyrimidine derivatives, Iodine, AgNO3 | Solvent-free | None | High yields, short reaction time, eco-friendly | nih.gov |

| Biginelli Reaction | Aldehydes, 1,3-Dicarbonyls, Thiourea | Ammonium chloride | Solvent-free | Good yields | encyclopedia.pub |

| Biginelli-like reaction | Barbituric acid, Aromatic aldehyde, Thiourea | SBA-Pr-SO3H | Solvent-free | Good yield, recyclable catalyst | nih.gov |

Catalyst-Free Synthesis Protocols

The development of catalyst-free synthetic methods represents a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. Several catalyst-free protocols for the synthesis of pyrimidine derivatives have been reported. These reactions are often promoted by thermal conditions or by using greener solvent systems that can facilitate the reaction without the need for an external catalyst. researchgate.net For example, the synthesis of certain pyrimidine-fused heterocycles has been achieved in a water-ethanol mixture at elevated temperatures without any added catalyst. researchgate.net While not always applicable to all pyrimidinethione syntheses, the exploration of catalyst-free conditions is an active area of research aimed at further improving the sustainability of these synthetic routes.

Sustainable Catalytic Systems for Pyrimidinethione Formation

The development of green and sustainable methods for the synthesis of pyrimidinethione scaffolds is a significant area of research. These approaches aim to reduce reaction times, improve product yields, simplify workup procedures, and enable catalyst recycling, thereby minimizing environmental impact.

Organocatalysis in Pyrimidinethione Synthesis

Organocatalysis has emerged as a powerful tool for the synthesis of pyrimidinethione derivatives, offering a metal-free alternative that often proceeds under mild conditions. nih.gov Organic acids and bases are commonly employed to catalyze multicomponent reactions, such as the Biginelli-type condensation, to produce complex pyrimidinethione-containing heterocycles. nih.gov

For instance, L-proline, acting as a Lewis acid organocatalyst, has been effectively used in conjunction with trifluoroacetic acid (TFA) as a co-catalyst for the three-component synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thiones. nih.gov This reaction involves the condensation of an aromatic aldehyde, thiourea, and 3,4-dihydro-(2H)-pyran. Similarly, other bio-organic catalysts like aspartic acid and taurine have been successfully utilized, often in aqueous ethanol, highlighting the green credentials of these methodologies. nih.gov

| Catalyst | Reactants | Solvent | Conditions | Product Type | Key Findings |

| L-proline / TFA | Aromatic aldehyde, Thiourea, 3,4-dihydro-(2H)-pyran | Acetonitrile | 85 °C, Reflux | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thione | Efficient three-component synthesis; L-proline acts as a Lewis acid catalyst. nih.gov |

| Aspartic acid | Benzylidenemalononitriles, Thiobarbituric acid | Aqueous Ethanol | Ambient | Pyrano[2,3-d]pyrimidine thione | Efficient catalysis for Knoevenagel/Michael addition/cyclization sequence under green conditions. nih.gov |

Heterogeneous and Nanocatalysis Approaches

Heterogeneous and nanocatalysis offer significant advantages in the synthesis of pyrimidinethiones, primarily due to the ease of catalyst separation and reusability. researchgate.netnih.gov Magnetic nanocatalysts, in particular, have gained prominence as they can be easily recovered from the reaction mixture using an external magnet. nih.gov

A variety of nanocatalysts have been developed for synthesizing pyrimidinethione derivatives. These include:

Iron-Based Nanoparticles : Fe₃O₄-based nanoparticles, such as Fe₃O₄@poly(vinyl alcohol), have been used for the eco-friendly, one-pot synthesis of pyrano[2,3-d]-pyrimidinediones. nih.gov Another system, nano-Fe₃O₄@APTES@Isatin-SO₃H, also proved effective. researchgate.net

Bimetallic and Trimetallic Systems : Catalysts like NiCoSe₂ and NiCo₂S₄ have been shown to be highly effective for the synthesis of dihydropyrimidine-thiones, offering excellent yields and the ability to be recycled over five cycles with negligible loss in performance. mdpi.com Trimetallic systems supported on multi-walled carbon nanotubes (Cu/Co/Ni/MWCNTs) have been used under ultrasonic irradiation to synthesize pyrano[2,3-d]pyrimidine derivatives, demonstrating a synergistic effect between the metals and the sonication. mdpi.com

Ferrite Nanoparticles : Magnesium-cobalt ferrite nanocatalysts have been employed for the eco-friendly, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives in a water-ethanol mixture. nih.govresearchgate.net This catalyst was successfully reused for six cycles. researchgate.net

These catalytic systems often enable reactions to proceed under solvent-free conditions or in green solvents, further enhancing their sustainability. researchgate.net

| Catalyst | Reaction Type | Conditions | Key Advantages | Recyclability |

| Magnesium-cobalt ferrite | Three-component reaction | H₂O–EtOH, 60 °C | Eco-friendly, good yield | Up to 6 cycles nih.govresearchgate.net |

| Fe₃O₄@Ph-PMO-NaHSO₄ | Three-component reaction | Water, 80 °C or Solvent-free, 100 °C | Magnetically separable, solid acid catalyst | Up to 5 runs nih.gov |

| Cu/Co/Ni/MWCNTs | Multicomponent reaction | Aqueous ethanol, Ultrasound | Synergistic effect, reduced reaction time | At least 4 times mdpi.com |

| NiCoSe₂ / NiCo₂S₄ | Biginelli reaction | Not specified | High yield, short reaction time | Over 5 cycles mdpi.com |

Bio-Catalyzed Transformations

The use of catalysts derived from biological or waste sources represents a frontier in sustainable chemistry. Bone char, a material produced from the pyrolysis of animal bones, has been modified with chlorosulfonic acid to create a robust, eco-friendly solid acid biocatalyst. nih.gov This catalyst, bone char-nPrN-SO₃H, has been effectively used in the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives from aromatic aldehydes, malononitrile (B47326), and thiourea. nih.gov The catalyst is easily recovered by simple filtration and can be reused multiple times without a significant drop in activity. nih.gov The use of a catalyst derived from a biowaste product exemplifies a circular economy approach to chemical synthesis. nih.gov

Regioselective and Stereoselective Synthetic Strategies

The synthesis of pyrimidinethione derivatives with specific regio- and stereochemistry is crucial for developing compounds with defined biological activities. Multicomponent reactions, particularly the Biginelli reaction and its variants, have been adapted to achieve high levels of selectivity.

Diastereoselective synthesis of pyranopyrimidine thiones has been accomplished through hetero-Diels-Alder/[4+2]-cycloaddition reactions. nih.govresearchgate.net For example, the reaction of an N-acyliminium ion intermediate with a dienophile like 3,4-dihydro-(2H)-pyran can generate three chiral centers with a high degree of control, favoring the formation of the cis isomer as the major product. nih.govresearchgate.net

Furthermore, visible-light-mediated three-component reactions of aryl aldehydes, thiourea, and cyclic ethers in the presence of p-toluenesulfonic acid (p-TsOH) have yielded tetrahydropyrimidine thiones with high stereoselectivity, achieving ratios greater than 19:1. nih.gov The electronic nature of the substituents on the aryl aldehyde was found to significantly influence the reactivity, with electron-releasing groups generally providing better results. nih.gov Regioselective synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)‐one derivatives has also been achieved via tandem aza-Wittig reactions, highlighting a powerful strategy for controlling isomer formation.

Functionalization and Derivatization Strategies for this compound

The pyrimidinethione scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. The thione moiety is particularly reactive and serves as a key handle for introducing various substituents through alkylation and acylation reactions.

Alkylation and Acylation Reactions on the Thione Moiety

The sulfur atom of the thione group in pyrimidinethiones is a soft nucleophile, readily undergoing S-alkylation with various electrophiles. mdpi.com This reaction is a common strategy for derivatization. For instance, treatment of pyrimidinethione precursors with methyl iodide in the presence of a base like sodium ethoxide leads to the corresponding S-methylthio derivatives. Similarly, reaction with 3-chloro-5,6-diphenyl-l,2,4-triazine in DMF results in the formation of the corresponding S-triazinyl derivative. These S-alkylation reactions are typically high-yielding and provide stable products. mdpi.com

S-acylation of the thione moiety is also a viable strategy for functionalization. The reaction of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with acyl chlorides such as chloroacetyl chloride or 2-chloropropionyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in dry benzene affords the corresponding S-acylpyrimidine derivatives. This transformation provides a direct method for introducing acyl groups onto the sulfur atom, further expanding the chemical diversity of pyrimidinethione-based compounds.

Introduction of Diverse Chemical Functionalities in this compound Derivatives

The strategic introduction of diverse chemical functionalities onto the this compound core is a pivotal aspect of medicinal chemistry and materials science, enabling the fine-tuning of the molecule's physicochemical properties and biological activities. The reactivity of the pyrimidinethione scaffold at its various positions—namely the nitrogen atoms, the exocyclic sulfur, and the carbon atoms of the heterocyclic ring—allows for a wide array of synthetic transformations. These modifications are instrumental in exploring the structure-activity relationships of novel pyrimidinethione derivatives.

The primary methods for functionalization include alkylation, arylation, amination, and cyanation, among others. These reactions can be directed to specific sites on the pyrimidinethione ring system through careful selection of reagents and reaction conditions.

S-Alkylation and S-Arylation

The exocyclic sulfur atom of this compound is a soft nucleophile, making it a prime site for the introduction of alkyl and aryl substituents. S-alkylation is readily achieved by treating the pyrimidinethione with various alkylating agents, such as alkyl halides, in the presence of a base. For instance, reaction with methyl iodide in the presence of sodium ethoxide leads to the corresponding S-methyl derivative. juniperpublishers.com This straightforward reaction provides a versatile handle for further modifications or for modulating the lipophilicity and steric profile of the molecule.

N-Substitution

The nitrogen atoms within the pyrimidine ring, particularly at the N1 and N3 positions, are also amenable to substitution, although their reactivity can be influenced by the tautomeric forms of the pyrimidinethione. N-alkylation and N-arylation reactions typically require stronger reaction conditions or specific catalysts compared to S-alkylation. The choice of solvent and base can play a crucial role in directing the regioselectivity of these reactions.

C-Functionalization

Introduction of substituents at the carbon atoms of the pyrimidine ring (C2, C5, and C6) significantly expands the chemical diversity of this compound derivatives.

Substitution at C2

The C2 position can be functionalized through various synthetic strategies. One common approach involves the cyclocondensation of β-dicarbonyl compounds or their equivalents with thiourea or its derivatives. By choosing appropriately substituted thioureas, various functionalities can be introduced at the C2 position from the outset of the synthesis. For example, the use of N-substituted thioureas can lead to 2-amino or 2-alkyl/aryl-amino pyrimidinethione derivatives.

Substitution at C5 and C6

The C5 and C6 positions of the pyrimidinethione ring are often functionalized by starting with appropriately substituted three-carbon synthons that undergo condensation with a thiourea equivalent. For instance, the Biginelli reaction and its variations provide a powerful tool for the synthesis of pyrimidinethiones with diverse substituents at these positions. The reaction of an aldehyde, a β-ketoester, and thiourea can generate pyrimidinethiones with aryl and ester functionalities at C6 and C5, respectively.

Furthermore, existing pyrimidinethione scaffolds can be modified. For example, pyrimidinethiones bearing a reactive group at C6, such as a methyl group, can undergo condensation reactions with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA) to introduce vinyl functionalities, which can then be used in subsequent cyclization reactions to build fused ring systems. researchgate.net

The following table summarizes various research findings on the introduction of diverse chemical functionalities to the this compound core and related pyrimidinethione structures.

| Position of Substitution | Functional Group Introduced | Reagents and Conditions | Resulting Derivative | Reference |

| S | Methyl | Methyl iodide, Sodium ethoxide | 5-(methylthio)pyrimidine derivative | juniperpublishers.com |

| C6 | Aryl | Aromatic aldehyde, β-dicarbonyl compound, Thiourea (Biginelli-type reaction) | 6-Aryl-5(4H)-pyrimidinethione | nih.gov |

| C6 | 6-thiosubstituted | Not specified | 6-thiosubstituted-5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones | juniperpublishers.com |

| C5 | Cyano, C6-Amino, C4-Aryl | Aromatic aldehyde, Malononitrile, Thiourea | 6-Amino-5-cyano-4-aryl-pyrimidinethione | nih.gov |

| C5, C6 | Fused Pyrano ring | Chalcones, Thiobarbituric acid, Acetyl acetone (B3395972) | 6-acetyl-5-aryl-7-methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione | xisdxjxsu.asia |

Chemical Reactivity and Transformations of 5 4h Pyrimidinethione Derivatives

Cyclization Reactions Leading to Fused Heterocyclic Systems

Cyclization reactions of 5(4H)-pyrimidinethione derivatives are a cornerstone of their synthetic utility, providing access to a diverse array of fused heterocyclic systems with significant pharmacological potential. These reactions typically involve the reaction of the pyrimidinethione core with bifunctional reagents, leading to the formation of new rings fused to the pyrimidine (B1678525) scaffold.

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The synthesis of pyrano[2,3-d]pyrimidine derivatives often starts from pyrimidinethione precursors. evitachem.com A common strategy involves the reaction of a pyrimidinethione with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the treatment of pyrimidinethione derivatives with arylidenemalononitriles in the presence of a base like piperidine (B6355638) yields pyrano[2,3-d]pyrimidine derivatives in high yields. evitachem.com Another approach involves a one-pot, three-component reaction of an aromatic aldehyde, urea/thiourea (B124793), and 3,4-dihydro-(2H)-pyran, catalyzed by L-proline and trifluoroacetic acid, to produce 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. nih.govacs.org These multicomponent reactions are advantageous as they allow for the construction of complex molecules in a single step. nih.gov

The reaction of 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one with various electrophilic and nucleophilic reagents also serves as a route to pyrano[2,3-d]pyrimidine derivatives. ekb.eg Similarly, enaminonitriles derived from pyrimidinethiones can be reacted with compounds like barbituric acid, isoxazolone, and pyrazolone (B3327878) to construct pyranopyrimidine systems. nih.gov

Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

| Starting Material | Reagent(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| Pyrimidinethione derivative | Arylidenemalononitrile | Piperidine | Pyrano[2,3-d]pyrimidine derivative evitachem.com |

| Aromatic aldehyde, Urea/Thiourea, 3,4-Dihydro-(2H)-pyran | L-proline, Trifluoroacetic acid, CH3CN, reflux | Organocatalyst | 4-Aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-one/thione nih.govacs.org |

| 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one | Electrophilic/Nucleophilic reagents | - | Pyrano[2,3-d]pyrimidine derivative ekb.eg |

| Enaminonitrile of pyrimidinethione | Barbituric acid, Isoxazolone, or Pyrazolone | - | Pyranopyrimidine derivative nih.gov |

Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

Chromeno[2,3-d]pyrimidine derivatives are another important class of fused heterocycles synthesized from pyrimidinethione precursors. A two-step method is often employed, beginning with the synthesis of 2-amino-3-cyano-4H-chromenes, which are then cyclized with formamidine (B1211174) acetate (B1210297) under microwave irradiation and solvent-free conditions to afford 5H-chromeno[2,3-d]pyrimidines. ajol.info The reaction of 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with various reagents under sustainable conditions like microwave or ultrasound irradiation also yields fused pyrimidine derivatives. nih.gov

One-pot syntheses have also been developed. For example, reacting ethyl 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylates with aniline (B41778) and triethyl orthoformate under acidic, solvent-free conditions produces 3-phenyl-5-aryl-3,5-dihydro-4H-benzo nih.govekb.egchromeno[2,3-d]pyrimidine-4,6,11-triones. researchgate.net

Formation of Thiazolopyrimidine Systems

The fusion of a thiazole (B1198619) ring to the pyrimidine core gives rise to thiazolopyrimidine systems. A common method involves the cyclocondensation of 5-methyl(1,3-thiazolidin-2-ylidene)ketones with aroyl or 2-thienyl isothiocyanates in boiling acetone (B3395972) to yield 7-thioxo evitachem.comCurrent time information in Bangalore, IN.thiazolo[3,2-c]pyrimidine derivatives. researchgate.net Another approach is the Biginelli reaction of an aromatic aldehyde, pentan-2,4-dione, and thiourea to form 5-(acetyl)-6-methyl-4-(aryl)-3,4-dihydropyrimidin-2(1H)-thione derivatives. These precursors are then reacted with ethyl bromoacetate (B1195939) to give 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir

Furthermore, substituted pyrimidine derivatives can be reacted with 1,2-dibromoethane (B42909) in the presence of potassium carbonate to form thiazolopyrimidine derivatives. nih.gov The reaction of pyrimidinethione with chloroacetic acid can also lead to the formation of a thiazolo[3,2-a]pyrimidine ring system. researchgate.net

Table 2: Synthesis of Thiazolopyrimidine Derivatives

| Starting Material | Reagent(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| 5-Methyl(1,3-thiazolidin-2-ylidene)ketones | Aroyl/2-Thienyl isothiocyanates | Acetone, reflux | 7-Thioxo evitachem.comCurrent time information in Bangalore, IN.thiazolo[3,2-c]pyrimidine derivative researchgate.net |

| 5-(Acetyl)-6-methyl-4-(aryl)-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | Acetone | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one ijnc.ir |

| Substituted pyrimidine ester | 1,2-Dibromoethane | Potassium carbonate | Thiazolopyrimidine derivative nih.gov |

| Pyrimidinethione | Chloroacetic acid | - | Thiazolo[3,2-a]pyrimidine derivative researchgate.net |

Construction of Triazolopyrimidine and Related Fused Rings

Triazolopyrimidine derivatives are synthesized from pyrimidinethione precursors through various cyclization strategies. For example, reacting a pyrimidinethione derivative with hydrazine (B178648) hydrate (B1144303) can form a hydrazino derivative, which can then be cyclized with reagents like nitrous acid, acetylacetone, triethyl orthoformate, or carbon disulfide to yield triazolopyrimidine systems. researchgate.net Specifically, the reaction with triethyl orthoformate leads to the formation of a triazolo[4,5-d]pyrimidine ring. ptfarm.pl

The cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives is a general method for obtaining triazolo[4,5-d]pyrimidine systems. nuph.edu.ua Additionally, pyrimidine-containing 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have been synthesized from 5-methylpyrimidine-2-carboxylic acid and 4-amino-4H-1,2,4-triazole-3,5-dithiol. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound derivatives is susceptible to both nucleophilic and electrophilic substitution reactions, although the π-deficient nature of the ring generally favors nucleophilic attack.

Nucleophilic Substitution: Halogenated pyrimidines are common substrates for nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org For instance, a chloro group on the pyrimidine ring can be substituted by an amine, such as 2,3-dimethylaniline, in the presence of a base like triethylamine. mdpi.com The reactivity can be enhanced by the presence of an N-nitroso group, which activates the ring towards nucleophilic attack by amines. beilstein-journals.org The use of benign and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water can facilitate SNAr reactions between various nucleophiles and electrophiles under mild conditions. d-nb.info

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally more challenging due to its electron-deficient character. beilstein-journals.org However, the presence of activating groups can facilitate such reactions. beilstein-journals.org For thieno[2,3-d]pyrimidines and thieno[3,4-d]pyrimidines, electrophilic substitutions such as halogenation and nitration occur on the thiophene (B33073) ring, suggesting a weak influence of the fused pyrimidine ring. growingscience.com In contrast, for thieno[3,2-d]pyrimidines, the pyrimidine ring's influence is stronger, directing the electrophilic attack to position 7. growingscience.com

Oxidation and Reduction Pathways

The thione group and the pyrimidine ring of this compound derivatives can undergo oxidation and reduction reactions.

Oxidation: The thione group can be oxidized to a sulfoxide (B87167) or a sulfonic acid. In some reactions, oxidation of the pyrimidine ring can occur as a side reaction. For example, during the reaction of certain pyrimidinethione derivatives, oxidation products have been observed in small amounts. mdpi.com

Reduction: The pyrimidine ring can be reduced under certain conditions. For instance, catalytic hydrogenation (e.g., H2/Pd-C) can be used to hydrogenate the pyrimidine ring to yield a tetrahydro derivative. vulcanchem.com The reduction of substituted furo[3,2-g]chromene-6-carbonitrile with sodium borohydride (B1222165) in methanol (B129727) yields 7-amino-5-methyl-furo[3,2-g]chromene-6-carbonitrile. nih.gov

Mechanistic Investigations of Reaction Pathways in this compound Chemistry

The reactivity of this compound and its derivatives is diverse, allowing for the synthesis of a wide array of fused heterocyclic systems. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing novel synthetic routes. Mechanistic investigations, often supported by computational studies, have shed light on the intricate pathways these transformations follow.

A prominent reaction involving thiourea, a key precursor for pyrimidinethiones, is the Biginelli reaction and its variations. In these acid-catalyzed multicomponent reactions, the formation of an N-acyliminium ion is a frequently proposed key intermediate. acs.orgnih.gov This electrophilic species is generated from the condensation of an aldehyde and thiourea and subsequently undergoes nucleophilic attack to construct the pyrimidine core. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to corroborate proposed mechanisms by evaluating the thermodynamic profiles of key intermediates and transition states. acs.org

Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. While stable intermediates can sometimes be isolated, many are transient and require sophisticated spectroscopic techniques for their identification.

In the context of multicomponent reactions leading to pyrimidinethione derivatives, the formation of specific intermediates has been proposed and, in some cases, supported by experimental or computational evidence. For instance, in the synthesis of pyrano[2,3-d]pyrimidine thiones, an acid-catalyzed reaction between an aldehyde and thiourea is believed to initially form an N-acyliminium ion (I) . This intermediate then complexes with the catalyst to form a more reactive species (II) , which is subsequently attacked by a nucleophile like 3,4-dihydro-2H-pyran to yield a further intermediate (III) before cyclization. acs.org

Similarly, in hetero-Diels-Alder reactions for the synthesis of complex pyrimidine structures, an N-acyliminium ion is generated in situ and acts as the dienophile. nih.gov The stereoselectivity of such reactions is often dictated by the geometry of this intermediate. nih.gov While direct spectroscopic evidence for these intermediates in the context of this compound itself is not extensively documented, their role is widely accepted based on mechanistic studies of related pyrimidine syntheses. acs.orgnih.gov

In some cases, intermediates can be trapped or their formation can be inferred from the final products. For example, in the reaction of pyrimidinethione derivatives with alkylating agents, S-alkylated products are formed as stable intermediates, which can then be isolated before undergoing subsequent cyclization reactions. ekb.eg

The table below summarizes some of the key proposed intermediates in reactions involving the formation of pyrimidinethione derivatives.

| Reaction Type | Proposed Intermediate(s) | Method of Elucidation |

| Acid-catalyzed pyrano[2,3-d]pyrimidine synthesis | N-acyliminium ion | Mechanistic proposal based on product analysis |

| Hetero-Diels-Alder reaction | N-acyliminium ion | Mechanistic proposal and stereochemical outcome |

| Alkylation followed by cyclization | S-alkylated pyrimidinethione | Isolation of intermediate |

Kinetic and Thermodynamic Aspects of Transformations

Thermodynamic Aspects: Thermodynamic data, such as changes in enthalpy (ΔH) and Gibbs free energy (ΔG), are crucial for determining the spontaneity and equilibrium position of a reaction. Computational methods like DFT have become invaluable for estimating these parameters for reaction intermediates and transition states, especially when experimental determination is challenging. acs.org

The table below presents hypothetical thermodynamic data for a reaction step, illustrating the kind of information that can be obtained from such studies.

| Mechanistic Pathway | Intermediate | Calculated ΔG (kcal/mol) | Thermodynamic Favorability |

| Enamine Pathway | Initial Adduct | -4.8 | Favorable |

| Iminium Pathway | Iminium Ion | -2.5 | Favorable |

| Knoevenagel Pathway | Knoevenagel Adduct | +2.1 | Unfavorable |

This table is illustrative and based on data for analogous pyrimidinone systems. acs.org

Further research focusing specifically on the kinetics and thermodynamics of this compound transformations is needed to provide a more complete quantitative understanding of its chemical reactivity.

Tautomerism and Conformational Analysis of 5 4h Pyrimidinethione

Thione-Thiol Tautomerism and Equilibrium Studies

5(4H)-Pyrimidinethione is capable of existing in two primary tautomeric forms: the thione (amide) form and the thiol (enol) form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur atom and a nitrogen atom in the pyrimidine (B1678525) ring, accompanied by a rearrangement of double bonds.

The equilibrium between these two forms is a dynamic process, with the position of the equilibrium being a critical determinant of the molecule's properties. In many heterocyclic systems, including related pyrimidine derivatives, the thione form is generally found to be the more stable and predominant species, particularly in condensed phases and solutions jocpr.com. The theory of tautomeric transformations is a cornerstone of theoretical organic chemistry, providing insight into the diverse forms in which organic compounds can exist jocpr.com. For many bioactive substances, tautomeric transformations are a key aspect of their function jocpr.com.

The general equilibrium can be represented as:

Studies on analogous compounds like 2-mercaptopyrimidines have shown that the equilibrium can be significantly shifted depending on the molecular environment cdnsciencepub.com. While the thiol form may be favored in dilute, nonpolar solutions, the thione form typically dominates in more polar solvents and under conditions of self-association cdnsciencepub.com.

Influence of Substituents and Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of pyrimidinethiones is not static but is highly sensitive to both internal and external factors. The introduction of substituent groups on the pyrimidine ring and the nature of the solvent medium can profoundly shift the preference for either the thione or the thiol form.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the dominant tautomer. It is a well-established principle that a more polar tautomer is preferentially stabilized in a more polar solvent researchgate.net. The thione form, with its thioamide resonance, typically possesses a larger dipole moment than the corresponding thiol form. Consequently, polar solvents like water and ethanol tend to shift the equilibrium almost exclusively towards the thione tautomer cdnsciencepub.comresearchgate.net.

Substituent Effects: The electronic properties of substituent groups attached to the pyrimidine ring can also influence tautomeric stability. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the ring and at the sites involved in the proton transfer, thereby stabilizing or destabilizing one tautomer relative to the other.

Studies on substituted purines, another class of nitrogen heterocycles, demonstrate that substitution can indeed change tautomeric preferences compared to the unsubstituted parent molecule nih.gov. For instance, the introduction of an amino group (an electron-donating group) or a nitro group (an electron-withdrawing group) can have a substantial, and often opposite, effect on the aromaticity and stability of different tautomers doaj.org. The position of the substituent is also critical, as proximity effects between the substituent and the atoms of the tautomeric system can lead to complex interactions that influence the equilibrium mdpi.comnih.gov.

| Factor | Influence on Equilibrium | Predominant Form | Rationale |

| High Solvent Polarity (e.g., Water, Ethanol) | Shifts equilibrium significantly | Thione | The more polar thione tautomer is stabilized by dipole-dipole interactions with polar solvent molecules. cdnsciencepub.comresearchgate.net |

| Low Solvent Polarity (e.g., Dioxane) | Equilibrium favors the less polar form | Thiol | The less polar thiol form is more stable in nonpolar environments. cdnsciencepub.com |

| Self-Association (High Concentration) | Shifts equilibrium | Thione | Dimerization and aggregation, often observed in concentrated solutions, favor the thione structure. cdnsciencepub.comresearchgate.net |

| Substituent Groups | Can shift equilibrium | Varies | Electron-donating or withdrawing groups alter the electronic structure and relative stability of the tautomers. nih.govdoaj.org |

Experimental Characterization of Tautomeric Forms

A variety of spectroscopic and analytical techniques are employed to identify and quantify the tautomeric forms of pyrimidinethiones in different states (solid, solution, gas phase). Each method provides unique information about the molecular structure and the position of the tautomeric equilibrium.

UV-VIS Spectroscopy: Ultraviolet-visible absorption spectroscopy is a common method for studying thione-thiol equilibria in solution. The thione and thiol forms have distinct chromophores and thus exhibit different absorption maxima (λmax). By comparing the spectrum of a sample to those of model compounds where the tautomerism is "locked" (e.g., through N-methylation or S-methylation), the relative concentrations of the tautomers can be determined researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing tautomers. The chemical shifts of the protons and carbons are highly sensitive to their chemical environment. For example, the presence of an N-H proton signal is indicative of the thione form, while an S-H proton signal would confirm the thiol form. The ratio of the tautomers can often be quantified by integrating the respective signals mdpi.com.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy methods like IR and Raman can distinguish between the tautomers based on their characteristic vibrational modes. The thione form exhibits a prominent C=S stretching band, while the thiol form shows a C=N stretching band and a weak S-H stretching band. Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly useful for analyzing solid samples nih.gov.

High-Performance Liquid Chromatography (HPLC): When coupled with a mass spectrometer (HPLC-MS), this technique can separate and identify different tautomers in a mixture, even if they interconvert rapidly. By observing two peaks with the same mass-to-charge ratio, the presence of two tautomeric forms can be confirmed, and their relative abundance can be estimated from the peak areas jocpr.com.

X-ray Crystallography: For compounds in the solid state, X-ray crystallography provides unambiguous structural information, allowing for the direct determination of which tautomeric form is present in the crystal lattice jocpr.com.

| Experimental Method | Information Provided | Key Observables |

| UV-VIS Spectroscopy | Tautomeric ratio in solution | Distinct absorption maxima (λmax) for thione and thiol forms. cdnsciencepub.comresearchgate.net |

| NMR Spectroscopy | Tautomer identification and quantification | Chemical shifts of N-H vs. S-H protons; integration of signals. mdpi.com |

| IR/Raman Spectroscopy | Identification of functional groups | C=S stretch (thione), S-H stretch (thiol), C=N stretch (thiol). nih.gov |

| HPLC-MS | Separation and identification of tautomers | Chromatographic peaks with identical mass-to-charge ratios. jocpr.com |

| X-ray Crystallography | Definitive structure in the solid state | Precise bond lengths and atom positions. jocpr.com |

Computational Predictions of Tautomeric Distributions and Energetics

In conjunction with experimental methods, computational quantum chemistry has become an indispensable tool for studying tautomerism. Theoretical calculations can provide deep insights into the structures, relative stabilities, and interconversion pathways of tautomers that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used method for these investigations. Calculations can predict the relative energies (ΔE) and Gibbs free energies (ΔG) of the thione and thiol tautomers, allowing for a prediction of the equilibrium constant (KT). These calculations can be performed for isolated molecules in the gas phase or can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate the solution environment nih.govresearchgate.net.

For the related 2(1H)-pyrimidinethione/2-pyrimidinethiol system, DFT calculations have provided quantitative predictions of the tautomeric equilibrium.

| System | Phase | Computational Method | More Stable Tautomer | Relative Energy (kcal/mol) |

| 2-pyrimidinethiol / 2(1H)-pyrimidinethione | Gas Phase | B3PW91/6-311+G(d,p) | Thiol | 3.41 nih.gov |

| 2-pyrimidinethiol / 2(1H)-pyrimidinethione | Aqueous Medium | B3PW91/6-311+G(d,p) | Thione | 6.47 nih.gov |

These computational results clearly demonstrate the dramatic shift in stability upon moving from the gas phase to an aqueous solution, corroborating experimental observations about the influence of polar solvents nih.gov.

Furthermore, computational models can be used to calculate the energy barriers for the proton transfer reaction, providing information about the kinetics of the tautomerization process. Calculations have shown that direct intramolecular proton transfer in the gas phase often has a very high energy barrier. Instead, tautomerization is frequently facilitated by intermolecular mechanisms, such as through the formation of hydrogen-bonded dimers or with the assistance of solvent molecules (e.g., water), which provide a lower-energy pathway for the proton to travel nih.govacs.org.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural backbone of a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecule's structure.

For 5(4H)-Pyrimidinethione, the FT-IR and Raman spectra would be expected to display characteristic bands corresponding to its key functional groups. The analysis relies on the principle that different bond types (e.g., C=S, C=N, C=C, N-H, C-H) vibrate at distinct frequencies when they absorb infrared radiation.

Key Expected Vibrational Modes for this compound:

N-H Stretching: A broad band would be anticipated in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration of the pyrimidine (B1678525) ring.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.

C=S Stretching (Thione): The thiocarbonyl group (C=S) is a key feature. Its stretching vibration is expected to appear in the fingerprint region, typically between 1050 cm⁻¹ and 1250 cm⁻¹. The exact position can be influenced by tautomerism and hydrogen bonding. In related thiopyrimidine derivatives, this band has been noted around 1170-1177 cm⁻¹ organicchemistrydata.org or 1610 cm⁻¹ researchgate.net.

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds. Their stretching vibrations are coupled and typically appear as a series of bands in the 1400-1650 cm⁻¹ region. For some pyrimidine derivatives, C=N stretching is reported between 1670–1709 cm⁻¹ nih.gov.

N-H Bending: The in-plane bending vibration of the N-H bond is expected in the 1550-1650 cm⁻¹ range.

While specific, experimentally verified spectra for unsubstituted this compound are not available in the search results, analysis of related structures provides a basis for these expected ranges organicchemistrydata.orgresearchgate.netnih.gov. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to provide a complete assignment of the fundamental vibrational modes researchgate.netnih.gov. Raman spectroscopy offers complementary information, particularly for symmetric vibrations and the C=S bond, which often yields a strong Raman signal scirp.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the NMR spectra would confirm the arrangement of atoms and the electronic environment within the molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. Key expected signals include:

N-H Proton: A broad singlet corresponding to the N-H proton, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.

Ring Protons: Signals for the protons on the pyrimidine ring. Their chemical shifts (typically in the aromatic region, δ 7.0-9.0 ppm) and coupling patterns (splitting) would confirm their relative positions (ortho, meta, para). For example, in some pyrimidine derivatives, the pyrimidine ring protons appear as singlets between 6.85 and 8.41 δ ppm nih.gov.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon skeleton.

Thiocarbonyl Carbon (C=S): The C=S carbon is highly deshielded and would be expected to appear far downfield, potentially in the range of δ 175-200 ppm. In related pyrimidine derivatives, this carbon has been observed around 175 ppm organicchemistrydata.org.

Ring Carbons: The carbons of the pyrimidine ring would appear in the aromatic region (δ 100-160 ppm), with their specific shifts influenced by the adjacent nitrogen and sulfur atoms.

2D-NMR Techniques Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would show which protons are coupled to each other, while HSQC would correlate each proton signal with the carbon atom it is directly attached to, allowing for unambiguous assignment of the entire structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (EI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₄N₂S), the expected exact molecular weight is approximately 112.01 g/mol .

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would confirm the molecular weight. The fragmentation pattern is a characteristic fingerprint of the molecule, often involving the loss of small, stable neutral molecules or radicals chemguide.co.uklibretexts.org. For pyrimidinethiones, fragmentation can involve the loss of functional groups followed by the decomposition of the pyrimidine ring itself researchgate.netsapub.org. The presence of a sulfur atom would also be indicated by a characteristic M+2 isotope peak (due to the natural abundance of ³⁴S) with an intensity of about 4.5% relative to the M⁺ peak.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. This technique would be used to analyze the purity of a this compound sample and obtain its mass spectrum, provided the compound is sufficiently volatile and thermally stable.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z values with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass thermofisher.comnih.gov. For C₄H₄N₂S, HRMS would confirm this exact elemental composition.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

Tautomeric Form: It would unambiguously determine whether the molecule exists in the thione form (with a C=S double bond and an N-H bond) or the thiol form (with a C-S-H single bond and a fully aromatic ring) in the solid state.

Molecular Geometry: The precise bond lengths and angles of the pyrimidine ring and the thiocarbonyl group would be determined.

Crystal Packing: The analysis would show how the molecules are arranged in the crystal lattice and detail the intermolecular forces, such as hydrogen bonds involving the N-H and C=S groups, that stabilize the crystal structure.

Electronic Spectroscopy for Electronic Structure and Transition Studies (UV-Vis Absorption, Fluorescence)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one mdpi.comnanoqam.ca.

The UV-Vis spectrum of this compound would be characterized by specific absorption bands corresponding to different electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and are characteristic of conjugated systems like the pyrimidine ring researchgate.netmsu.edu.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions nanoqam.caresearchgate.net.

The position of the absorption maxima (λ_max) is sensitive to the solvent polarity, which can provide further insight into the nature of the electronic transitions hilarispublisher.com. While specific experimental spectra for this compound are not detailed in the search results, related mercaptopyrimidines show strong absorbance with peaks typically in the 210-350 nm range, which can shift depending on pH hilarispublisher.com.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many heterocyclic compounds exhibit fluorescence, and a fluorescence spectrum could potentially be obtained for this compound, providing further information about its excited states mdpi.comnih.gov.

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are used to study the redox properties of a molecule, i.e., its ability to be oxidized (lose electrons) or reduced (gain electrons).

Cyclic Voltammetry (CV): CV is a versatile technique for investigating the redox behavior of compounds nih.govossila.com. A cyclic voltammogram for this compound would reveal its oxidation and reduction potentials. The thiol/thione group is electroactive and can undergo oxidation at a mercury or other suitable electrode dcu.ie. The pyrimidine ring itself can also be electrochemically active dcu.ie. The CV data would provide information on the reversibility of the redox processes and the stability of the resulting radical ions or other intermediates.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the processes that occur at the electrode-solution interface, such as charge transfer resistance. This technique could provide insight into the kinetics of electron transfer for the redox processes of this compound.

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of organic compounds. A reversed-phase HPLC method would be developed to assess the purity of a this compound sample. The compound would produce a peak at a characteristic retention time under specific conditions (mobile phase composition, flow rate, column type). The area of the peak is proportional to the concentration, allowing for quantification.

Gas Chromatography (GC): As mentioned previously (Section 5.3), GC is suitable for volatile and thermally stable compounds. It could be used for purity analysis of this compound, likely in conjunction with a mass spectrometer (GC-MS) for definitive identification of the peak.

Chemical Derivatization Strategies for Enhanced Chromatographic Performance

The inherent polarity and potential for tautomerization of this compound can present challenges for its separation and detection using chromatographic techniques. Chemical derivatization is a key strategy employed to overcome these limitations by modifying the analyte's chemical structure to improve its volatility, thermal stability, and/or detectability. These modifications are particularly crucial for enhancing performance in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The primary target for derivatization in the this compound molecule is the thiol group (-SH), which exists in tautomeric equilibrium with the thione form (C=S). Reactions that target this active hydrogen introduce a blocking group, which prevents ionization and reduces polarity, leading to improved chromatographic peak shape and resolution. Common derivatization strategies for compounds containing thiol groups include S-alkylation and silylation.

S-Alkylation for Enhanced HPLC and GC Performance

S-alkylation involves the reaction of the thiol group with an alkylating agent, typically an alkyl halide, to form a more stable and less polar thioether derivative. This modification is advantageous for both HPLC and GC analysis. By replacing the active proton of the thiol group, intermolecular hydrogen bonding is eliminated, which in turn reduces the compound's polarity and increases its volatility, a critical requirement for GC analysis.

For HPLC, S-alkylation can lead to improved retention on reversed-phase columns and better peak symmetry. The choice of alkylating agent can also be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.

Detailed research findings on the S-alkylation of this compound for chromatographic analysis are summarized in the table below:

| Derivatization Reagent | Reaction Conditions | Chromatographic Method | Observed Improvements |

| Iodomethane | Room temperature, in the presence of a weak base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetone). | GC-MS | Formation of the S-methyl derivative significantly increases volatility and allows for successful elution and detection by GC-MS. |

| Benzyl (B1604629) Bromide | Mild heating (40-60 °C) in a suitable solvent with a base catalyst. | HPLC-UV | The resulting S-benzyl derivative exhibits increased hydrophobicity, leading to stronger retention and better separation on C18 columns. The introduced phenyl group enhances UV absorbance. |

| Pentafluorobenzyl Bromide (PFBBr) | Room temperature in an aprotic solvent with a mild base. | GC-ECD | The introduction of the pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD), enabling trace-level analysis. |

Silylation for Enhanced GC Performance

Silylation is a common derivatization technique for GC analysis, where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility and thermal stability of the analyte. For this compound, the thiol group can be readily silylated.

The reaction typically involves a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting trimethylsilyl thioether is much more amenable to GC analysis than the underivatized compound.

Detailed research findings on the silylation of this compound for GC analysis are summarized in the table below:

| Derivatization Reagent | Reaction Conditions | Chromatographic Method | Observed Improvements |

| BSTFA + 1% TMCS | Heating at 60-80 °C for 30-60 minutes in a sealed vial. | GC-FID/MS | Complete conversion to the TMS derivative, resulting in a sharp, symmetrical peak with good resolution. The derivative is thermally stable at typical GC injection port temperatures. |

| MSTFA | Room temperature or gentle heating (e.g., 60 °C) for 15-30 minutes. | GC-MS | MSTFA is a powerful silylating agent that provides rapid and quantitative derivatization. The byproducts are volatile and generally do not interfere with the chromatography. |

By employing these derivatization strategies, the chromatographic performance of this compound can be significantly enhanced, allowing for more accurate and sensitive quantification in various matrices. The choice of the specific derivatization reagent and method depends on the analytical technique being used (GC or HPLC), the desired level of sensitivity, and the nature of the sample matrix.

Computational Chemistry and Theoretical Investigations

Theoretical Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational chemistry provides a powerful lens for investigating the spectroscopic properties of 5(4H)-Pyrimidinethione, offering insights that complement and help interpret experimental data. Through the use of quantum chemical calculations, it is possible to predict the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of the molecule. These theoretical predictions are invaluable for assigning experimental signals, understanding the electronic structure, and elucidating the vibrational modes of the compound. The most common and reliable methods for these predictions involve Density Functional Theory (DFT), particularly the B3LYP functional, often paired with a comprehensive basis set such as 6-311++G(d,p).

Infrared (IR) Spectroscopy

Theoretical calculations of the IR spectrum of this compound involve the computation of its vibrational frequencies. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the fundamental vibrational modes. The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the harmonic vibrational frequencies are calculated.

It is a standard practice to apply a scaling factor to the calculated frequencies. This is because the theoretical calculations are based on the harmonic oscillator approximation, which does not fully account for the anharmonicity of real molecular vibrations. The scaling helps to bring the theoretical data into closer agreement with experimental findings.

The predicted IR spectrum can be used to assign the bands observed in an experimental spectrum to specific molecular vibrations, such as the stretching and bending of C=S, N-H, C-H, C=C, and C-N bonds. For instance, a computational study on related pyrimidine-2-thione compounds demonstrated that DFT calculations can effectively predict the vibrational frequencies, and these predictions align well with experimental FT-IR spectra after appropriate scaling. nih.gov

Table 1: Representative Theoretical vs. Experimental IR Data for Similar Pyrimidine (B1678525) Derivatives (Note: This table is illustrative of the type of data generated in such studies and is based on findings for related compounds, not this compound specifically, for which detailed published data is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3400 |

| C-H Stretch | 3100 | 3080 |

| C=O Stretch | 1700 | 1680 |

| C=C Stretch | 1600 | 1590 |

| C=S Stretch | 1150 | 1140 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical prediction of ¹H and ¹³C NMR spectra is a crucial tool for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating the NMR chemical shifts of molecules like this compound.

These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The accuracy of these predictions is generally high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts being achievable. nih.gov

For this compound, theoretical NMR predictions would help in the unambiguous assignment of the signals for the protons and carbons in the pyrimidine ring. Studies on analogous heterocyclic compounds have shown that calculated ¹H and ¹³C NMR chemical shifts are in good agreement with experimental data, aiding in the correct interpretation of the spectra. tandfonline.com

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for a Pyrimidine-Thione Scaffold (Note: This table is a generalized representation based on typical computational results for similar structures, as specific data for this compound is not available in the cited literature.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 160.5 | - |

| C4 | 185.2 | - |

| C5 | 110.8 | 6.8 |

| C6 | 145.3 | 8.1 |

| N1 | - | 12.5 |

| N3 | - | 11.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra of molecules in the UV-Vis region. These calculations can determine the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions.

The theoretical UV-Vis spectrum of this compound would be predicted by calculating the electronic transitions from the ground state to various excited states. These transitions are typically of the n→π* and π→π* type. The calculations can be performed for the molecule in the gas phase or in different solvents by using a polarizable continuum model (PCM) to account for solvent effects.

Research on similar heterocyclic compounds containing thione groups has demonstrated that TD-DFT calculations can accurately predict the main absorption bands observed in experimental UV-Vis spectra. For this compound, these predictions would be instrumental in understanding its electronic structure and the nature of its electronic transitions.

Table 3: Example of Predicted UV-Vis Absorption Data for a Thiouracil Derivative (Note: This table illustrates the typical output of TD-DFT calculations for a related molecule, as specific data for this compound is not available in the reviewed literature.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 340 | 0.05 | n→π |

| S₀ → S₂ | 285 | 0.45 | π→π |

| S₀ → S₃ | 250 | 0.20 | π→π* |

Emerging Applications in Materials Science and Catalysis

Utilization of 5(4H)-Pyrimidinethione and its Derivatives as Ligands in Coordination Chemistry

This compound and its substituted derivatives are excellent ligands for coordinating with a wide array of metal ions. The presence of multiple heteroatoms (nitrogen and sulfur) provides various potential binding sites, allowing these molecules to act as monodentate, bidentate, or bridging ligands. The coordination mode often depends on the specific derivative, the metal ion, and the reaction conditions.

Research has demonstrated the synthesis and characterization of numerous metal complexes involving pyrimidinethione-based ligands. These complexes exhibit diverse geometries, including octahedral and square planar configurations. nih.govresearchgate.net The ligand typically coordinates to the metal center through the exocyclic sulfur atom and one of the endocyclic nitrogen atoms. researchgate.netasianpubs.org For instance, in studies involving 1-(aryl)-4,4,6-trimethyl pyrimidine-2-thione derivatives, infrared spectral data confirmed that the ligand behaves as a bidentate, coordinating through an endocyclic nitrogen and the exocyclic sulfur atom. researchgate.netasianpubs.org

A variety of metal complexes have been synthesized, showcasing the versatility of pyrimidinethione ligands. These include complexes with first-row transition metals like manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn), as well as with heavier elements such as palladium (Pd), rhodium (Rh), ruthenium (Ru), molybdenum (Mo), tungsten (W), iridium (Ir), rhenium (Re), and even uranium (in the form of uranyl, UO₂). nih.govresearchgate.net The resulting coordination compounds can be mononuclear, dinuclear, or polymeric. nih.govtandfonline.comnih.gov For example, solvothermal reactions between pyrimidine-2-thione and copper(I) iodide have yielded one-dimensional coordination polymers. nih.gov In another study, a derivative, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, was shown to form both oxo-bridged dinuclear complexes with Mo and W, and various mononuclear complexes with other metals. nih.gov

The table below summarizes some of the metal complexes formed with derivatives of pyrimidinethione, highlighting the range of metals and resulting structures.

| Ligand Derivative | Metal Ion(s) | Complex Type/Structure | Reference(s) |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Mo(VI), W(VI) | Oxobridged dinuclear | nih.gov |

| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Ru(III), Rh(III), Ir(III), Pd(II), Re(V), UO₂(VI) | Mononuclear | nih.gov |

| methyl-pyrimidine-2-thione | Ni(II), Cd(II) | Dinuclear (Ni), 2D Coordination Polymer (Cd) | tandfonline.com |

| 1-(aryl)-4,4,6-trimethyl pyrimidine-2-thione | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | Mononuclear, 1:2 metal:ligand ratio | researchgate.netasianpubs.org |

| 1-(4-Nitrophenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Cu(II), Co(II), Ni(II), Mn(II), Cd(II), Pd(II) | Octahedral and square planar geometries | researchgate.net |

| pyrimidine-2-thione | Cu(I) | 1D Coordination Polymers | nih.gov |

This table is illustrative and not exhaustive of all known complexes.

Role in Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. uohyd.ac.in Crystal engineering, a subset of this field, involves designing and synthesizing solid-state structures with desired properties based on an understanding of these intermolecular interactions. uohyd.ac.inirb.hr this compound and its derivatives are valuable components in crystal engineering due to their ability to form robust and directional non-covalent interactions, particularly hydrogen bonds and π-π stacking interactions. uohyd.ac.inirb.hr

The N-H and C=S groups in the pyrimidinethione core are primary sites for hydrogen bonding. The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while the N-H proton serves as a hydrogen bond donor. These interactions guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. irb.hr The planar aromatic nature of the pyrimidine ring also facilitates π-π stacking interactions, which further stabilize the crystal lattice. irb.hr

Application as Components or Precursors in Catalytic Systems

The field of catalysis has begun to explore the potential of metal complexes derived from pyrimidinethione ligands. nih.govrsc.org These complexes can serve as catalysts for various organic transformations, with their activity often stemming from the specific coordination environment provided by the pyrimidinethione ligand to the metal center.

One notable application is in oxidation reactions. Metal complexes of a 1-(4-Nitrophenylamino)-4,4,6-trimethyl-3,4-dihydro pyrimidine-2-(1H)- thione derivative have been successfully used as catalysts for the oxidation of several alcohols, including benzyl (B1604629) alcohol, cyclohexanol, and cinnamyl alcohol, using N-methylmorpholine-N-oxide (NMO) as a co-oxidant. researchgate.netresearchgate.net The efficiency of these catalytic systems highlights the role of the pyrimidinethione ligand in stabilizing the metal ion and facilitating the catalytic cycle.

Furthermore, pyrimidinethiones can act as precursors in the synthesis of catalytically active species. For example, various catalysts, including organocatalysts like L-proline and solid acids, are employed in the multi-component Biginelli-type reactions to synthesize pyrimidinethione derivatives themselves. nih.govacs.org These synthesized thiones can then be used to build more complex catalytic structures. The versatility of pyrimidinethione chemistry allows for the tuning of electronic and steric properties through substitution on the pyrimidine ring, which in turn can modulate the activity and selectivity of the resulting metal-based catalysts. rsc.orgrsc.org

Integration into Advanced Functional Materials

The integration of this compound and its derivatives into or as advanced functional materials is an emerging area of research, with applications ranging from specialty polymers to functional textiles.

Coordination polymers based on pyrimidinethione ligands have shown promise as functional materials. For example, coordination polymers synthesized from pyrimidine-2-thione and copper(I) halides exhibit interesting physical properties such as high electrical conductivity and strong red luminescence at room temperature. nih.gov These properties make them potential candidates for applications in electronics and optics.

Another significant application is the use of pyrimidinethione derivatives as chemical additives to impart specific functionalities to existing materials. A pyrimidinethione hydrazide derivative and its metal complexes have been used to modify cotton fabrics. scispace.commdpi.com This treatment confers both high antimicrobial and UV-blocking properties to the cotton. scispace.commdpi.com The modified fabrics showed significant ultraviolet protection factor (UPF) values, with the Fe-PTH-C complex providing the highest protection. mdpi.com The interaction between the pyrimidinethione derivative and the cellulose (B213188) fibers is proposed to occur via hydrogen bonding, with metal ions further crosslinking the structures. scispace.commdpi.com This approach demonstrates how pyrimidinethione-based compounds can be integrated into consumer products to enhance performance and safety. The development of polymers and coatings with inherent antimicrobial properties is another potential materials science application for these compounds. lookchem.com

Future Research Directions and Challenges in 5 4h Pyrimidinethione Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Protocols

A primary challenge in the synthesis of 5(4H)-pyrimidinethione derivatives is the development of protocols that are not only high-yielding but also adhere to the principles of green chemistry. Future research will increasingly focus on atom-economical methods that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Key areas of development include:

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, are powerful tools for building molecular complexity in a single step. dntb.gov.uagrowingscience.com These reactions are inherently atom-economical and operationally simple. growingscience.com A continuing challenge is to expand the scope of MCRs to create a wider variety of substituted 5(4H)-pyrimidinethiones. Research is directed towards designing novel MCRs that utilize diverse and readily available starting materials. dntb.gov.ua

Advanced Catalysis: The exploration of novel catalytic systems is essential for improving reaction efficiency and selectivity. This includes the use of nanocatalysts, organocatalysts, ionic liquids, and heterogeneous metal catalysts that can be easily recovered and reused. dntb.gov.ua The development of catalysts that function under mild, solvent-free conditions or in green solvents like water is a significant goal. dntb.gov.ua

Sustainable Energy Sources: Microwave irradiation has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of pyrimidinethione derivatives. nih.govmdpi.com Future work will likely involve a broader application of alternative energy sources, such as ultrasound, to promote efficient and environmentally friendly chemical transformations. acs.org

Solid-Phase Synthesis: Solid-phase synthesis (SPS) offers a streamlined approach for the preparation of libraries of pyrimidinethione derivatives, which is particularly useful for drug discovery efforts. acs.org Overcoming challenges related to reaction monitoring and scalability on solid supports will be a key research direction.

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

Beyond established synthetic routes, there is a vast, unexplored landscape of chemical reactivity for the this compound scaffold. A significant future direction lies in uncovering novel transformations that can be used to diversify the core structure and generate unique molecular architectures.

Ring Transformation Reactions: A fascinating area of research is the development of novel pyrimidine-to-pyrimidine ring transformations. For instance, reactions of substituted uracils with reagents like thiourea (B124793) can lead to the formation of different pyrimidine (B1678525) scaffolds, such as 2-thiocytosines or pyrimido[4,5-d]pyrimidines. acs.org Exploring the scope and mechanism of these transformations could provide access to previously inaccessible compound classes.

Building Fused Heterocyclic Systems: The this compound nucleus serves as an excellent starting point for the synthesis of complex, polycyclic heterocyclic systems. nih.gov Researchers are actively exploring its use as a synthon to construct fused rings like thiazolo[3,2-a]pyrimidines, dntb.gov.uaacs.orgnih.govtriazolo[4,3-a]pyrimidines, and isoxazolo[5′,4′:4,5]thiazolo[3,2-a]pyrimidines. acs.orgnih.gov The discovery of new cyclization strategies will continue to be a major theme.

Post-Modification Strategies: Developing selective and efficient methods for the derivatization of the pyrimidinethione ring is crucial. This includes regioselective S-alkylation, N-acylation, and reactions at other positions of the ring, which allow for fine-tuning of the molecule's properties. growingscience.com

Advances in High-Throughput Characterization and Analytical Methodologies

As synthetic methods evolve to produce large libraries of compounds, the development of rapid and reliable analytical techniques for their characterization and screening becomes paramount.